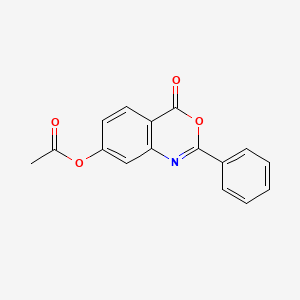

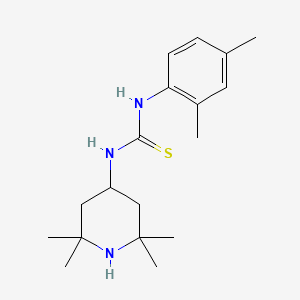

![molecular formula C21H24N4O3 B5570691 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including the formation of oxadiazole and quinoline derivatives. For example, the electrophile 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be synthesized by reacting 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide. Subsequently, this electrophile can be coupled with 1,3,4-oxadiazoles to obtain targeted bi-heterocycles (Abbasi et al., 2018). This methodology may provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and quinoline units is characterized using various spectroscopic techniques such as IR, EI-MS, 1H NMR, and 13C NMR. These techniques allow for the detailed analysis of the compound's structure, including the identification of functional groups and the overall molecular framework (Abbasi et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Studies have developed multi-step synthesis procedures for quinazolinone-oxadiazole derivatives, highlighting their anticancer activity. For instance, compounds with oxadiazole and quinazolinone moieties have shown remarkable cytotoxic activity against HeLa cell lines, suggesting their potential as anticancer agents (Hassanzadeh et al., 2019). Similarly, other research has synthesized novel 3-acetyl N-methyl-2-quinolone derivatives, exhibiting promising antimicrobial activity (Salman, 2018).

Antitumor and Antimicrobial Evaluations

Antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones were demonstrated, with certain derivatives showing significant broad-spectrum antitumor activity, potentially due to the inhibition of specific cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). Moreover, the antimicrobial and hemolytic activities of oxadiazole compounds have been explored, indicating their effectiveness against various microbial species with minimal toxicity, which could be beneficial for therapeutic applications (Gul et al., 2017).

Molecular Docking and Pharmacological Potentials

Novel derivatives incorporating oxadiazole structures have been evaluated for their pharmacological potentials, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies indicate the promising therapeutic potential of such compounds in various disease models, including their role as inhibitors of specific proteins involved in cancer and inflammation (Faheem, 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14-11-18(26)16-9-5-6-10-17(16)25(14)13-20(27)24(2)12-19-22-21(28-23-19)15-7-3-4-8-15/h5-6,9-11,15H,3-4,7-8,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWVQLYGPVKOSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(C)CC3=NOC(=N3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)

![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)